

# TASP0390325: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

TASP0390325 is a potent and selective, orally active antagonist of the arginine vasopressin receptor 1B (V1B).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of TASP0390325. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its biological activity and its role in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of neuroscience, pharmacology, and drug development, particularly those with an interest in novel therapeutics for stress-related disorders such as depression and anxiety.

## **Chemical Structure and Physicochemical Properties**

**TASP0390325**, with the chemical name 2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamide hydrochloride, is a small molecule antagonist of the V1B receptor.[4] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                                  | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name     | 2-(3-Chloro-4-fluorophenyl)-N-<br>(1-methylethyl)-6-[3-(4-<br>morpholinyl)propoxy]-4-oxo-<br>pyrido[2,3-d]pyrimidine-3(4H)-<br>acetamide hydrochloride | [4]       |
| Molecular Formula | C25H29CIFN5O4.HCI                                                                                                                                      | [4]       |
| Molecular Weight  | 554.44 g/mol                                                                                                                                           | [4]       |
| CAS Number        | 1642187-96-9                                                                                                                                           | [4]       |
| Purity            | ≥98%                                                                                                                                                   | [4]       |
| Solubility        | Soluble to 100 mM in water and DMSO                                                                                                                    | [4]       |
| Storage           | Store at -20°C                                                                                                                                         | [4]       |

## **Biological Activity and Mechanism of Action**

**TASP0390325** is a high-affinity antagonist of the V1B receptor, demonstrating potent and selective binding to both human and rat receptors.[2][3] The V1B receptor is predominantly expressed in the anterior pituitary gland, where it plays a crucial role in the regulation of the HPA axis by mediating the effects of arginine vasopressin (AVP) on adrenocorticotropic hormone (ACTH) release.[5][6] By blocking the V1B receptor, **TASP0390325** effectively attenuates the stress-induced release of ACTH.[2][3]

The mechanism of action of **TASP0390325** involves its competitive binding to the V1B receptor, thereby preventing the binding of the endogenous ligand, AVP. This blockade inhibits the downstream signaling cascade that leads to the release of ACTH from the corticotrophs of the anterior pituitary.[7]

### In Vitro Activity

The in vitro antagonist activity of **TASP0390325** has been characterized through radioligand binding assays. The compound exhibits high affinity for the V1B receptor with IC50 values in the low nanomolar range.



| Receptor     | Species                            | IC50 (nM) | Reference |
|--------------|------------------------------------|-----------|-----------|
| V1B Receptor | Human (recombinant)                | 2.72      | [1]       |
| V1B Receptor | Rat (anterior pituitary membranes) | 2.22      | [1]       |

### In Vivo Activity

In vivo studies in rats have demonstrated the ability of orally administered **TASP0390325** to antagonize the HPA axis response to stressors. A significant reduction in the corticotropin-releasing factor (CRF) and desmopressin (dDAVP)-induced increase in plasma ACTH levels was observed following treatment with **TASP0390325**.[2][3]

| Animal Model | Effect                                                              | Dosage         | Reference |
|--------------|---------------------------------------------------------------------|----------------|-----------|
| Rat          | Antagonized the increase in plasma ACTH levels induced by CRF/dDAVP | 1 mg/kg (oral) | [3]       |

Furthermore, **TASP0390325** has shown antidepressant and anxiolytic-like effects in various rodent models of depression and anxiety, including the forced swimming test and the olfactory bulbectomy model.[2][3]

## **Signaling Pathway**

The V1B receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the secretion of ACTH from the anterior pituitary corticotrophs. **TASP0390325** acts by blocking the initial binding of AVP to the V1B receptor, thus inhibiting this entire downstream pathway.





Click to download full resolution via product page

Caption: V1B Receptor Signaling Pathway and the inhibitory action of TASP0390325.

## Experimental Protocols [3H]-AVP Binding Assay (In Vitro)

This protocol describes the method used to determine the binding affinity of **TASP0390325** to the rat V1B receptor.

#### Materials:

- Rat anterior pituitary membranes
- [3H]-Arginine Vasopressin ([3H]-AVP)
- TASP0390325
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- Scintillation fluid
- Scintillation counter



- Prepare rat anterior pituitary membranes by homogenization and centrifugation.
- Incubate the membranes with various concentrations of TASP0390325 and a fixed concentration of [3H]-AVP in the binding buffer.
- For non-specific binding determination, incubate the membranes with [3H]-AVP in the presence of a high concentration of unlabeled AVP.
- Incubate the mixture for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value of TASP0390325 by non-linear regression analysis of the competition binding data.





Click to download full resolution via product page

Caption: Workflow for the [3H]-AVP Binding Assay.



## Measurement of Plasma ACTH Levels (In Vivo)

This protocol outlines the procedure for assessing the in vivo efficacy of **TASP0390325** in a rat model.

#### Animals:

• Male Sprague-Dawley rats

#### Materials:

- TASP0390325
- Vehicle (e.g., 0.5% methylcellulose)
- Corticotropin-releasing factor (CRF)
- Desmopressin (dDAVP)
- Anesthetic
- · Blood collection tubes with EDTA
- Centrifuge
- ACTH immunoassay kit

- House the rats under standard laboratory conditions with ad libitum access to food and water.
- Administer **TASP0390325** or vehicle orally at a specified time before the challenge.
- At the designated time, administer a combination of CRF and dDAVP intravenously to stimulate ACTH release.
- Collect blood samples at a specific time point after the CRF/dDAVP challenge, typically via tail vein or cardiac puncture under anesthesia.

## Foundational & Exploratory





- Immediately place the blood samples on ice and centrifuge to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Measure the plasma ACTH concentrations using a commercially available immunoassay kit.
- Compare the ACTH levels in the TASP0390325-treated group to the vehicle-treated group to determine the antagonist effect.





Click to download full resolution via product page

Caption: Workflow for In Vivo Measurement of Plasma ACTH Levels.



## **Forced Swimming Test**

This test is a widely used rodent behavioral model to screen for antidepressant-like activity.

#### Animals:

Male rats

#### Materials:

- TASP0390325 or antidepressant reference drug
- Vehicle
- Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)
- Water (23-25°C)
- Video recording equipment (optional)
- Timer

- Pre-test session (Day 1): Place each rat individually into the water tank for a 15-minute session.
- After the session, remove the rat, dry it with a towel, and return it to its home cage.
- Test session (Day 2): 24 hours after the pre-test, administer TASP0390325, a reference antidepressant, or vehicle orally.
- At a specified time after drug administration (e.g., 60 minutes), place the rat back into the water tank for a 5-minute test session.
- Record the duration of immobility during the 5-minute test session. Immobility is defined as
  the state in which the rat makes only the movements necessary to keep its head above
  water.



 A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

## **Olfactory Bulbectomy Model**



- Anesthetic
- Stereotaxic apparatus
- Suction pump
- Bone wax or gelfoam
- TASP0390325 or antidepressant reference drug
- Vehicle

- Anesthetize the rat and place it in a stereotaxic apparatus.
- Perform a craniotomy to expose the olfactory bulbs.
- · Aspirate the olfactory bulbs bilaterally.
- For sham-operated controls, perform the craniotomy without removing the bulbs.
- Close the incision and allow the animals to recover for a specified period (e.g., 2 weeks).



- Following the recovery period, administer TASP0390325, a reference antidepressant, or vehicle daily for a specified duration (e.g., 14 days).
- Assess behavioral parameters such as hyperemotionality, locomotor activity, and cognitive function.
- A reversal of the behavioral deficits induced by olfactory bulbectomy in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.

## Conclusion

**TASP0390325** is a potent and selective V1B receptor antagonist with a promising preclinical profile as a potential therapeutic agent for depression and anxiety disorders. Its mechanism of action, centered on the modulation of the HPA axis, offers a distinct pharmacological approach compared to currently available treatments. The detailed chemical, biological, and methodological information provided in this guide serves as a foundational resource for further research and development of **TASP0390325** and other V1B receptor antagonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and TASP0390325 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant and anxiolytic profiles of newly synthesized arginine vasopressin V1B receptor antagonists: TASP0233278 and TASP0390325 PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Vasopressin V1B Receptor Antagonists as Potential Antidepressants PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. [3H]arginine vasopressin binding to rat brain: a homogenate and autoradiographic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of ACTH and corticosterone sampling methods in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TASP0390325: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10788168#chemical-structure-and-properties-of-tasp0390325]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com